Potassium hexachloroplatinate(IV)

Übersicht

Beschreibung

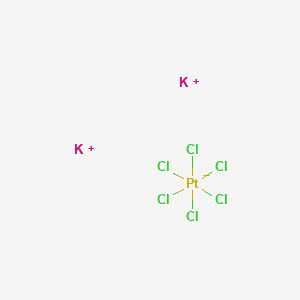

Potassium hexachloroplatinate(IV) is an inorganic compound with the chemical formula K₂PtCl₆. It appears as a yellow to orange solid and is known for its comparatively low solubility in water. The compound features the hexachloroplatinate(IV) dianion, which has an octahedral coordination geometry. Historically, it has been used in gravimetric analysis for the determination of potassium and as an intermediate in the recovery of platinum from waste materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium hexachloroplatinate(IV) is typically synthesized by reacting hexachloroplatinic acid with potassium chloride. The reaction is carried out in an aqueous medium, and the product precipitates out as a solid due to its low solubility in water:

H2PtCl6+2KCl→K2PtCl6+2HCl

Industrial Production Methods: In industrial settings, potassium hexachloroplatinate(IV) is produced as part of the platinum refining process. Platinum-containing ores are first dissolved in aqua regia to form hexachloroplatinic acid, which is then reacted with potassium chloride to precipitate potassium hexachloroplatinate(IV). This method ensures the efficient recovery of platinum from various sources .

Types of Reactions:

- Potassium hexachloroplatinate(IV) can be reduced to potassium tetrachloroplatinate(II) using hydrazine dihydrochloride:

Reduction: K2PtCl6+N2H4⋅2HCl→K2PtCl4+2HCl+N2+2H2O

It reacts with aqueous ammonia to form chloropentammineplatinum chloride:Substitution: K2PtCl6+5NH3→[PtCl(NH3)5]Cl3+2KCl

Common Reagents and Conditions:

Hydrazine dihydrochloride: for reduction reactions.

Aqueous ammonia: for substitution reactions.

Major Products:

Potassium tetrachloroplatinate(II): from reduction.

Chloropentammineplatinum chloride: from substitution.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Gravimetric Analysis

Potassium hexachloroplatinate(IV) is primarily used for the determination of potassium through gravimetric analysis. The compound precipitates potassium as potassium tetrachloroplatinate upon treatment with potassium solutions, allowing for accurate quantification of potassium content in samples .

Synthesis of Platinum Complexes

This compound serves as a precursor for synthesizing other platinum compounds. For instance, it can be reduced to form platinum nanoparticles, which have applications in catalysis and drug delivery systems .

Catalysis

Heterogeneous Catalysts

Potassium hexachloroplatinate(IV) is utilized in the production of platinum-based heterogeneous catalysts. These catalysts are essential in various chemical reactions, including hydrogenation and oxidation processes, due to their high activity and stability .

Case Study: Synthesis of Catalytic Systems

A study demonstrated the synthesis of a K₂PtCl₆-PEG/SiO₂ complex catalytic system for vapor-phase hydrosilylation. This system exhibited enhanced catalytic performance compared to traditional methods, highlighting the versatility of K₂[PtCl₆] in catalytic applications .

Electroplating

Potassium hexachloroplatinate(IV) is widely used in electroplating solutions due to its ability to provide a stable source of platinum ions. The electroplating process using this compound results in coatings with excellent brightness and low porosity, making it suitable for decorative and functional applications in electronics and jewelry .

| Parameter | Value |

|---|---|

| Concentration of K₂[PtCl₆] | 0.6-1 g/L |

| pH of Solution | 1 to 2 |

| Plating Efficiency | High cathode current efficiency |

| Coating Quality | Low porosity, high brightness |

Materials Science

In materials science, potassium hexachloroplatinate(IV) is employed in the preparation of advanced materials such as conductive polymers and nanocomposites. Its role as a precursor allows for the incorporation of platinum into various matrices, enhancing conductivity and catalytic properties.

Wirkmechanismus

The mechanism of action of potassium hexachloroplatinate(IV) primarily involves its ability to undergo reduction and substitution reactions. In biological systems, it can be taken up by cells and reduced to divalent platinum, which then interacts with various cellular components. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

- Potassium tetrachloroplatinate(II) (K₂PtCl₄)

- Ammonium hexachloroplatinate(IV) ((NH₄)₂PtCl₆)

Comparison:

- Potassium hexachloroplatinate(IV) is unique due to its higher oxidation state (IV) compared to potassium tetrachloroplatinate(II), which is in the +2 oxidation state. This difference in oxidation state affects their reactivity and the types of reactions they undergo.

- Ammonium hexachloroplatinate(IV) is similar in structure but uses ammonium ions instead of potassium ions. This can influence its solubility and reactivity in different chemical environments .

Biologische Aktivität

Potassium hexachloroplatinate(IV) (K₂PtCl₆) is a platinum coordination compound that has garnered attention for its biological activity, particularly in the fields of biochemistry and environmental science. This article reviews the mechanisms of uptake, accumulation, and potential applications of this compound based on recent research findings.

Potassium hexachloroplatinate(IV) is a yellow crystalline powder with a molecular weight of 486.01 g/mol. It is soluble in hot water and slightly soluble in cold water, but practically insoluble in alcohol . The solubility characteristics are important for its biological interactions, as they influence how the compound can be absorbed by biological systems.

Mechanisms of Uptake and Accumulation

Recent studies have focused on the uptake mechanisms of hexachloroplatinate(IV) in various biological systems, particularly unicellular algae. For instance, a study involving Pseudococcomyxa simplex demonstrated that the compound's uptake was significantly affected by environmental conditions such as light exposure. Under light conditions, algal cells accumulated up to 14,360 ppm of platinum after 72 hours, compared to lower concentrations in shaded conditions .

Table 1: Platinum Accumulation in Algal Samples

| Sample Type | Light Condition | Platinum Accumulation (ppm) |

|---|---|---|

| In vivo | Shading | 1500 |

| In vivo | Lighting | 2870 |

| Protoplast | Shading | 4820 |

| Protoplast | Lighting | 5230 |

| Lyophilized | Shading | 8600 |

| Lyophilized | Lighting | 14,360 |

This data indicates that the removal of cell walls (as in protoplasts) enhances platinum accumulation significantly, suggesting that cellular barriers play a critical role in metal uptake.

Biological Implications

The reduction of hexachloroplatinate(IV) to divalent platinum ions upon uptake has implications for both toxicity and potential therapeutic applications. The reduced form may exhibit different biological activities compared to its hexachlorinated counterpart. For example, the bioactivity of platinum nanoparticles synthesized from potassium hexachloroplatinate(IV) has been explored, revealing their potential use in drug delivery systems due to their unique surface properties and interactions with biological membranes .

Case Study: Neurotransmitter Activity

In an electrochemical study, potassium hexachloroplatinate(IV) was utilized to monitor neurotransmitter activity. The findings indicated that this compound could influence neuronal signaling pathways, suggesting its utility in neurobiological research .

Environmental Applications

The ability of potassium hexachloroplatinate(IV) to interact with algal cells also opens avenues for its use in bioremediation and metal recovery processes. Its solubility can be enhanced through ion exchange mechanisms when used in conjunction with sodium chloride solutions, making it more effective for extraction purposes .

Eigenschaften

IUPAC Name |

dipotassium;hexachloroplatinum(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2K.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAIVKJGTXERIM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6K2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926861 | |

| Record name | Platinate(2-), hexachloro-, potassium (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange-yellow or yellow solid; Slightly soluble in cold water; Soluble in hot water; [Merck Index] Yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Potassium hexachloroplatinate(IV) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16921-30-5 | |

| Record name | Potassium hexachloroplatinate(IV) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016921305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinate(2-), hexachloro-, potassium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Platinate(2-), hexachloro-, potassium (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium hexachloroplatinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.